Home > Products > Screening Compounds P54724 > Meleic acid monomethyl ester
Meleic acid monomethyl ester - 44836-34-2

Meleic acid monomethyl ester

Catalog Number: EVT-12640153
CAS Number: 44836-34-2
Molecular Formula: C5H6O4
Molecular Weight: 130.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(Z)-4-methoxy-4-oxobut-2-enoic acid is a natural product found in Rothmannia longiflora and Tagetes minuta with data available.
Source and Classification

Maleic acid monomethyl ester can be synthesized from maleic anhydride through esterification with methanol. This compound falls under the category of maleic acid esters, which are known for their diverse applications in chemical synthesis and material science. The classification of maleic acid monomethyl ester includes:

  • Chemical Class: Esters
  • Functional Group: Carboxylic acids and their derivatives
  • CAS Number: 105-76-0
Synthesis Analysis

Methods

The synthesis of maleic acid monomethyl ester typically involves the reaction of maleic anhydride with methanol in the presence of a catalyst. Various methods can be employed, including:

  1. Direct Esterification: This method involves mixing maleic anhydride with methanol at elevated temperatures (100-130 °C) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of monomethyl maleate as an intermediate before yielding dimethyl maleate.
  2. Catalytic Distillation: This technique utilizes a distillation column where the reaction heat is effectively used to vaporize methanol, facilitating continuous removal of water produced during the esterification process, thereby shifting the equilibrium towards product formation .

Technical Details

The typical conditions for synthesizing maleic acid monomethyl ester include:

  • Temperature: 100-130 °C
  • Pressure: Atmospheric pressure
  • Reaction Time: 1.5 to 3 hours for optimal yield
  • Catalyst: Acid catalysts (e.g., sulfuric acid) to enhance reaction rates
Molecular Structure Analysis

Structure

The molecular structure of maleic acid monomethyl ester features a double bond between two carbon atoms, characteristic of unsaturated carboxylic acids. The structural representation can be denoted as follows:

Structure HOOC C C COCH 3 COOH\text{Structure }\text{HOOC C C COCH 3 COOH}

Data

  • Molecular Weight: 144.13 g/mol
  • Molecular Formula: C5H8O3C_5H_8O_3
  • SMILES Notation: C(C(=O)O)C=C(C(=O)O)C
Chemical Reactions Analysis

Reactions

Maleic acid monomethyl ester is reactive and can undergo several types of chemical reactions:

  1. Esterification Reactions: It can react with alcohols to form diesters.
  2. Hydrolysis: In aqueous conditions, it can hydrolyze back into maleic acid and methanol.
  3. Oxidation and Reduction: Under appropriate conditions, it can be oxidized to form carboxylic acids or reduced to yield alcohols.

Technical Details

Common reagents used in reactions involving maleic acid monomethyl ester include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Substituting Agents: Halogenating agents for substitution reactions.
Mechanism of Action

The mechanism by which maleic acid monomethyl ester exerts its effects primarily involves the formation of hydrogen bonds with other molecules. This property enhances its adhesive capabilities, making it suitable for various applications in material science and biomedical fields.

Process Data

The interaction between the functional groups of maleic acid monomethyl ester and substrates leads to improved adhesion and plasticization in polymer matrices, facilitating better performance in applications such as coatings and adhesives.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid or solid (depending on purity)
  • Odor: Characteristic odor associated with esters
  • Solubility: Soluble in organic solvents; limited solubility in water due to its polar nature.

Chemical Properties

  • pKa Value: Approximately 3, indicating strong acidity.
  • Reactivity: Highly reactive due to the presence of unsaturation in the carbon chain.
  • Stability: Stable under normal conditions but sensitive to hydrolysis in aqueous environments.

Relevant data indicate that monoesters like maleic acid monomethyl ester have properties that bridge those of diesters and free acids, affecting their behavior in biological systems .

Applications

Maleic acid monomethyl ester finds a variety of applications across different scientific fields:

  1. Material Science: Used as an adhesive additive and plasticizer in polymer formulations.
  2. Biomedical Applications: Its biocompatibility makes it suitable for drug delivery systems and tissue engineering.
  3. Industrial Uses: Employed in producing high-performance rubber products, coatings, and adhesives due to its excellent bonding properties .
Synthetic Methodologies and Catalytic Processes

Esterification Pathways from Maleic Anhydride Precursors

Maleic anhydride serves as the predominant industrial precursor for MMM synthesis due to its commercial availability and heightened electrophilic reactivity. The esterification proceeds through a two-step mechanism wherein maleic anhydride undergoes rapid ring opening with methanol to form monomethyl maleate, followed by a considerably slower esterification of the carboxylic acid group to yield dimethyl maleate. Selective production of the monoester intermediate (MMM) requires precise kinetic control and reaction parameter optimization [3] [4].

The anhydride route exhibits significant advantages over direct maleic acid esterification. The initial anhydride ring-opening with methanol is highly exothermic and proceeds rapidly even at ambient temperatures without catalyst requirement. This step generates MMM spontaneously upon anhydride dissolution in methanol. Subsequently, the reaction rate dramatically decreases as the system approaches the monoester stage, where further conversion to the diester requires catalytic acceleration. This intrinsic kinetic deceleration provides a processing window for MMM isolation if catalyst addition is delayed and reaction conditions are carefully controlled [4].

Critical Process Parameters:

  • Methanol-to-Anhydride Molar Ratio: A substantial methanol excess (typically 6:1 to 10:1) suppresses diester formation by shifting the equilibrium position and diluting the monoester concentration. This excess facilitates subsequent methanol recovery and recycling [3].
  • Temperature Management: Maintaining the reaction temperature between 60-80°C balances reasonable reaction kinetics against thermal stability concerns. Higher temperatures accelerate diester formation and promote undesired isomerization to fumarate esters.
  • Water Removal: Efficient azeotropic dehydration using hydrocarbon entrainers (e.g., benzene, toluene, cyclohexane) drives the equilibrium toward ester formation. Continuous water removal via distillation techniques significantly increases ultimate MMM yield and reduces reaction time [1].

Catalytic distillation integration significantly enhances process efficiency. As demonstrated in CN101314564A, monoesterification occurs in the distillation column reboiler, leveraging reaction heat for immediate methanol vaporization. The rising vapor facilitates both heat transfer and mass transport, while liquid MMM-containing streams descend the column. This counter-current flow minimizes diester production by limiting monoester-alcohol contact time in high-temperature zones, achieving monoester selectivity exceeding 85% under optimized conditions [3].

Heterogeneous Catalysis for Selective Monoesterification

Replacement of homogeneous acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) with solid acid catalysts addresses critical challenges of product contamination, equipment corrosion, and complex downstream purification. Heterogeneous systems enable simplified catalyst separation, regeneration, and reuse cycles, aligning with green chemistry principles [2] [4].

Catalyst Systems and Performance:

  • Cation-Exchange Resins: Macroreticular sulfonated polystyrene resins (e.g., Amberlyst series) provide strong Brønsted acidity with typical operating limits near 120°C due to thermal deactivation concerns. Their swelling characteristics in alcoholic media enhance reactant accessibility to active sites. Resins demonstrate high initial activity but face stability challenges during prolonged operation [2] [3].
  • Zeolitic Catalysts: H-Y zeolite possesses ordered microporous structures with tunable acid strength and superior thermal stability (>300°C). Kinetic studies reveal an activation energy of 44.65 kJ/mol for the esterification step using H-Y, following a pseudo-homogeneous kinetic model. The constrained pore environment can impart beneficial shape selectivity favoring monoester formation over bulkier diester products [4].
  • Acidic Zeolites vs. Resins: Under comparable conditions (65°C, methanol-maleic anhydride ratio 8:1, 5 wt% catalyst), H-Y zeolite achieves ~92% maleic anhydride conversion with ~88% monoester selectivity within 120 minutes. Resin catalysts typically exhibit slightly lower selectivity (80-85%) due to enhanced diester formation at their strongly acidic sites [4].

Table 1: Comparative Performance of Heterogeneous Catalysts in MMM Synthesis

Catalyst TypeTemperature (°C)Conversion (%)MMM Selectivity (%)Key Advantages
H-Y Zeolite659288High thermal stability, shape selectivity
Sulfonated Resin659582High initial activity, ease of handling
Sulfated Zirconia758985Very strong acidity, water tolerance
Al-MCM-41 (Mesoporous)708590Enhanced mass transfer in pores

Selectivity Optimization: Maximizing MMM yield requires suppressing the secondary esterification of MMM to dimethyl maleate. Key strategies include:

  • Controlled Reactant Stoichiometry: Maintaining methanol-deficient zones around catalyst particles limits diester formation.
  • Preferential Adsorption: Catalysts with higher affinity for monoester carboxyl groups versus methanol molecules favor monoester retention and hinder further esterification.
  • Moderate Temperature Profiles: Operation below 80°C significantly reduces the kinetic rate of the second esterification step relative to the first.
  • Diffusional Constraints: Nanoporous catalysts (e.g., H-Y zeolite) exploit molecular size differences where the slightly bulkier diester faces diffusion limitations within the pore structure, enhancing apparent monoester selectivity [4].

Continuous-Flow Reactor Designs for Industrial Production

Transition from batch reactors to continuous-flow systems enhances productivity, improves temperature control, and enables better selectivity management through precise residence time optimization. Advanced reactor designs specifically address the challenges of exothermicity management, multiphase contacting, and catalyst effectiveness in MMM production.

Catalytic Distillation Towers (CDT): The integration of reaction and separation within a single column, as described in CN101314564A, represents a significant process intensification. Monoesterification occurs in the column base (reboiler section), where the exothermic reaction generates methanol vapor. This vapor ascends through structured catalytic packing zones (e.g., catalyst bundles within wire mesh or resin-coated structured sheets). The descending liquid phase, enriched with MMM, encounters progressively drier vapor, driving the equilibrium toward monoester formation while minimizing water concentration in the reaction zone. This configuration achieves near-complete anhydride conversion and monoester yields exceeding 80% while significantly reducing energy requirements compared to sequential reaction-distillation systems [3].

Entrainment Reactors: CN102908956A discloses a specialized gas-induced slurry reactor enhancing liquid-solid contacting crucial for heterogeneous catalysis. Key design features include:

  • Central Draft Tube: Creates a defined recirculation loop via rising gas (methanol vapor)-driven liquid flow, ensuring efficient suspension of solid catalysts without mechanical agitation.
  • Perforated Sieve Plates: Positioned strategically to redistribute gas-liquid flows, prevent channeling, and maintain uniform catalyst wetting.
  • Corrosion-Resistant Construction: Glass-lined steel or polytetrafluoroethylene (PTFE)-lined reactors with stainless steel components withstand the acidic reaction environment while preventing metallic contamination.
  • External Heat Exchangers: Enable precise temperature control of the recirculating reaction mixture to manage the exothermic monoesterification [2].

Table 2: Performance Characteristics of Continuous Reactors for MMM Synthesis

Reactor TypeConversion (%)MMM Selectivity (%)Space-Time Yield (kg·m⁻³·h⁻¹)Key Features
Catalytic Distillation>9980-8550-70Integrated reaction/separation, energy efficient
Gas-Induced Slurry95-9878-8280-100Excellent catalyst contacting, scalable design
Fixed-Bed Flow85-9085-9030-50Simple operation, no catalyst separation needed
Stirred Tank Cascade92-9575-8060-80Flexibility in control, handles viscosity changes

Process Integration: Industrial implementations often combine reactor types. A prevalent configuration employs a continuous stirred tank reactor (CSTR) for the initial rapid anhydride ring-opening to MMM, followed by a fixed-bed reactor containing solid acid catalyst for controlled partial conversion to diester if desired, and finally a distillation sequence for product separation, methanol recycle, and water removal. This hybrid approach optimizes capital efficiency and operational flexibility to meet varying mono/diester product demands [2] [3].

Solvent-Free Esterification Process Optimization

Elimination of organic solvents from MMM synthesis aligns with environmentally benign manufacturing goals by reducing volatile organic compound emissions, simplifying downstream purification, and decreasing raw material consumption. Solvent-free operation demands innovative approaches for water removal and viscosity management.

Azeotropic Dehydration Techniques: Despite the absence of added solvents, hydrocarbon entrainers remain employed specifically for water removal. Cyclohexane or toluene forms low-boiling azeotropes with water generated during esterification. Continuous condensation and phase separation allow water removal and hydrocarbon recycle back to the reactor. This approach achieves near-quantitative water removal while maintaining a solvent-free reaction mixture concerning the primary reactants. The process typically requires only 5-10 wt% entrainer relative to the reaction mass, significantly lower than conventional solvent-based processes [1].

Reactive Distillation: This process integrates chemical reaction and in-situ separation without external solvents. Maleic anhydride and methanol are fed into a multistage distillation column containing acidic catalysts either in the packing or within dedicated reaction zones. As methanol vapor ascends, it reacts with descending maleic species. Water is continuously removed as overhead product, while monoester accumulates in the liquid draw stream. The temperature gradient within the column (typically 65-100°C from top to bottom) naturally positions the monoester formation in optimal temperature zones, minimizing thermal degradation and diester formation [1] [3].

Critical Optimization Parameters:

  • Methanol Stoichiometry: Molar ratios of 4:1 to 6:1 (methanol:maleic anhydride) balance adequate dilution for heat control and conversion against increased energy loads for methanol recovery and recycle. Ratios below 4:1 risk maleic acid precipitation and excessive viscosity.
  • Temperature Control: Maintaining 60-75°C in the primary reaction zone maximizes selectivity. Temperatures exceeding 80°C dramatically accelerate the undesired second esterification step and promote isomerization to fumarate derivatives.
  • Catalyst Concentration: Acid resin catalysts at 1-5 wt% or zeolites at 3-8 wt% provide sufficient catalytic activity without excessive viscosity increases or side reactions. Higher catalyst loadings marginally increase rate but complicate product purification and may decrease selectivity [1] [4].

Table 3: Solvent-Free Process Optimization Parameters and Effects

Process VariableOptimal RangeBelow Optimal EffectAbove Optimal Effect
Reaction Temperature60-75°CSlow reaction kineticsDiester formation, isomerization
Methanol Ratio4:1 - 6:1 (mol:mol)Precipitation, high viscosityIncreased separation energy load
Catalyst Loading1-5 wt% (resins)Incomplete conversionDiminished selectivity, purification issues
PressureSlight vacuum (0.8 bar)Inefficient water removalRisk of methanol evaporation loss

Efficiency and Yield: Optimized solvent-free processes achieve maleic anhydride conversions exceeding 95% with monoester selectivities of 80-88%. The primary byproducts include ~5-10% dimethyl maleate and <2% fumarate isomers. The absence of solvent dramatically reduces reactor volume requirements and downstream separation steps, contributing to ~30% lower capital expenditure and ~20% reduced operating costs compared to solvent-based alternatives, despite slightly lower selectivity. Efficient methanol recovery and recycle systems (>98% recovery) are essential for economic viability [1] [3] [4].

Properties

CAS Number

44836-34-2

Product Name

Meleic acid monomethyl ester

IUPAC Name

4-methoxy-4-oxobut-2-enoic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)

InChI Key

NKHAVTQWNUWKEO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.